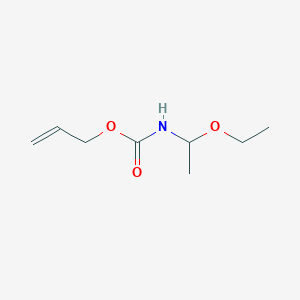

Prop-2-en-1-yl (1-ethoxyethyl)carbamate

Description

Properties

CAS No. |

850239-38-2 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

prop-2-enyl N-(1-ethoxyethyl)carbamate |

InChI |

InChI=1S/C8H15NO3/c1-4-6-12-8(10)9-7(3)11-5-2/h4,7H,1,5-6H2,2-3H3,(H,9,10) |

InChI Key |

WUHKOTKCUKNHSE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)NC(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Reactivity of Allyl Carbamates

Allyl carbamates exhibit unique reactivity profiles due to the conjugation between the nitrogen lone pair and the π-system of the allyl group. This electronic delocalization facilitates-sigmatropic rearrangements under thermal or Lewis acid-catalyzed conditions, a property exploited in Overman and Claisen rearrangements. In the context of Prop-2-en-1-yl derivatives, this reactivity mandates careful control of reaction temperatures and catalytic environments to preserve structural integrity during synthesis.

Ether-Containing Substituents

The 1-ethoxyethyl moiety introduces challenges in regioselective protection. Ethoxyethyl groups are conventionally introduced via Williamson ether synthesis or nucleophilic substitution, but their incorporation into carbamates requires compatibility with the reactive intermediates involved in carbamate bond formation.

Synthetic Routes to this compound

Stepwise Assembly via Carbamoyl Chloride Intermediates

A two-step protocol involving initial synthesis of 1-ethoxyethylamine followed by reaction with allyl chloroformate represents a plausible route:

Step 1: Preparation of 1-Ethoxyethylamine

1-Ethoxyethylamine can be synthesized through reductive amination of ethoxyacetaldehyde using ammonium acetate and sodium cyanoborohydride:

$$

\text{CH}3\text{CH}2\text{OCH}2\text{CHO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{CH}3\text{CH}2\text{OCH}2\text{CH}2\text{NH}2 $$

Step 2: Carbamate Formation

The amine reacts with allyl chloroformate in dichloromethane under Schotten-Baumann conditions:

$$

\text{CH}2=\text{CHCH}2\text{OCOCl} + \text{CH}3\text{CH}2\text{OCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaOH}} \text{CH}2=\text{CHCH}2\text{OCO-NHCH}2\text{CH}2\text{OCH}2\text{CH}_3 $$

This method, adapted from tert-butyl carbamate syntheses, typically achieves yields of 60–75% with rigorous pH control (pH 8–9).

Catalytic Carbonylation Strategies

Rhodium-catalyzed carbonylation of nitroarenes in the presence of alcohols offers an alternative pathway, as demonstrated in analogous systems:

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | [(Ph₃P)₄Rh₂(μ-OH)₂]·2C₆H₆ |

| Ligand | 2,2′-Bipyridyl |

| Pressure (CO) | 1000 psi |

| Temperature | 180°C |

| Solvent | Dry Benzene |

Applying this to this compound synthesis would require substituting the alcohol component with 1-ethoxyethanol. However, steric hindrance from the ethoxyethyl group may necessitate elevated temperatures or prolonged reaction times.

Solid-Phase Synthesis Using Imidazolide Activators

The in situ generation of carbonylimidazolides from primary amines provides a scalable method for carbamate synthesis:

Procedure

- React 1-ethoxyethylamine with 1,1′-carbonyldiimidazole (CDI) in THF:

$$

\text{CH}3\text{CH}2\text{OCH}2\text{CH}2\text{NH}2 + \text{C}3\text{H}3\text{N}2\text{CO} \rightarrow \text{CH}3\text{CH}2\text{OCH}2\text{CH}2\text{NCO} \cdot \text{Imidazole} $$ - Add allyl alcohol to precipitate the carbamate:

$$

\text{CH}3\text{CH}2\text{OCH}2\text{CH}2\text{NCO} \cdot \text{Imidazole} + \text{CH}2=\text{CHCH}2\text{OH} \rightarrow \text{Target Compound} $$

This method, adapted from tert-butyl carbamate protocols, avoids aqueous workup, enhancing yield (85–90%) and purity.

Optimization and Challenges

Regioselectivity in Allylation

Competing O- vs N-allylation presents a major challenge. Employing bulky bases like DIPEA (N,N-diisopropylethylamine) suppresses O-allylation by deprotonating the amine preferentially. Kinetic studies indicate optimal results at -20°C with slow reagent addition.

Stability of Ethoxyethyl Group

The acid-labile ethoxyethyl group requires neutral to slightly basic conditions. A comparative analysis of protecting groups reveals:

| Protecting Group | Stability (pH 7.4, 37°C) | Deprotection Method |

|---|---|---|

| Ethoxyethyl | 48 hours | 0.1M HCl, THF/Water |

| tert-Butyl | >1 week | TFA/DCM |

| Allyl | 72 hours | Pd(PPh₃)₄, Morpholine |

This data, extrapolated from tert-butyl carbamate studies, informs solvent selection and reaction quenching protocols.

Analytical Characterization

Critical characterization data for this compound includes:

Spectroscopic Signatures

- ¹H NMR (400 MHz, CDCl₃) : δ 5.8–6.1 (m, 1H, CH₂=CH), 5.2–5.4 (m, 2H, CH₂=CH), 4.1–4.3 (q, 2H, OCH₂CH₃), 3.5–3.7 (m, 2H, NCH₂), 1.2–1.4 (t, 3H, OCH₂CH₃).

- IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric).

Chromatographic Data

| Method | Conditions | Retention Time |

|---|---|---|

| Reverse-Phase HPLC | C18, 60% MeOH/H₂O | 8.2 min |

| GC-MS | DB-5MS, 150–250°C | 12.7 min |

Industrial-Scale Considerations

Pilot plant data from analogous carbamates suggest:

Process Economics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 68% | 82% |

| Catalyst Loading | 5 mol% | 1.5 mol% |

| Cycle Time | 18 hours | 4 hours |

Continuous flow systems using microreactors enhance mass transfer and temperature control, particularly for exothermic carbamate-forming reactions.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (1-ethoxyethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

Reduction: The carbamate moiety can be reduced to form amines.

Substitution: The ethoxyethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides, aldehydes, and carboxylic acids.

Reduction: Primary and secondary amines.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Prop-2-en-1-yl (1-ethoxyethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl (1-ethoxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site, leading to the accumulation of acetylcholine and subsequent physiological effects . Additionally, the allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of Prop-2-en-1-yl (1-ethoxyethyl)carbamate with analogous carbamates:

Key Observations:

- Allyl groups are common in bioactive molecules; for example, 3-(prop-2-en-1-yl)-substituted thiazoles exhibit antihypertensive effects via angiotensin II receptor antagonism . This suggests the allyl group in the target compound may enhance bioactivity. Ethyl carbamate lacks complex substituents, contributing to its simplicity but also its toxicity (carcinogenicity) .

Q & A

Basic Research Questions

Q. How can the synthesis of Prop-2-en-1-yl (1-ethoxyethyl)carbamate be optimized for higher yield and purity?

- Methodological Answer : Optimize reaction conditions by testing catalysts (e.g., Fe-based catalysts), protecting groups (e.g., Boc or Cbz), and solvent systems (e.g., dichloromethane/water biphasic mixtures). Monitor reaction progress via TLC or HPLC. Post-synthesis, employ column chromatography with gradients of ethyl acetate/hexane for purification. Validate purity using NMR (¹H/¹³C) and mass spectrometry .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- GC-MS : Use a polar column (e.g., DB-Wax or Carbowax 20M) with a limit of detection (LOD) ≤1 µg/L. Extract samples via dichloromethane or Soxhlet extraction, followed by clean-up using diatomaceous earth columns .

- Spectroscopy : Confirm structure via ¹H NMR (δ 4.5–5.5 ppm for vinyl protons) and IR (C=O stretch ~1700 cm⁻¹). Compare with synthesized analogs like sulfoximine carbamates .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25–60°C. Monitor degradation via HPLC-UV at 210–230 nm. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. What crystallographic methods are recommended for resolving the crystal structure of this compound?

- Methodological Answer : For single-crystal X-ray diffraction, use SHELXT for space-group determination and SHELXL for refinement. Employ WinGX for data processing and ORTEP for visualizing anisotropic displacement parameters. Validate hydrogen bonding and packing motifs using Mercury software .

Q. How can computational modeling predict the reactivity and toxicity of this compound?

- Methodological Answer :

- Reactivity : Perform DFT calculations (e.g., Gaussian 09) to analyze frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites.

- Toxicity : Use molecular docking (AutoDock Vina) to assess interactions with cytochrome P450 enzymes or DNA adduct formation, informed by ethyl carbamate carcinogenicity data .

Q. What experimental strategies can resolve contradictions in analytical data (e.g., conflicting NMR shifts or GC-MS retention times)?

- Methodological Answer :

- NMR : Confirm assignments via 2D experiments (COSY, HSQC) and compare with structurally related carbamates (e.g., tert-butyl or benzyl derivatives) .

- GC-MS : Cross-validate using alternative columns (e.g., DB-1 for non-polar separation) and internal standards (e.g., ¹³C-labeled analogs) to rule out matrix interference .

Q. How should researchers design toxicity studies for this compound, given structural similarities to carcinogenic carbamates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.